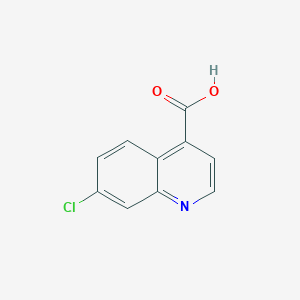

![molecular formula C13H17NO8 B089260 [(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate CAS No. 13501-95-6](/img/structure/B89260.png)

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

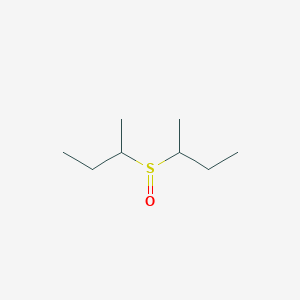

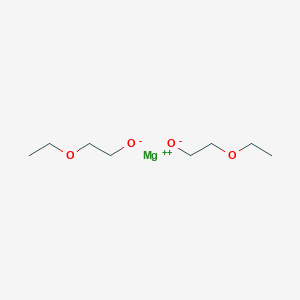

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate, also known as 4-cyanobutyl acetate, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two non-superimposable mirror images of the same molecule, and is composed of a butyl group and acetate group linked by a carbon-carbon bond. 4-cyanobutyl acetate is a colorless liquid that has a faint odor and is insoluble in water.

科学的研究の応用

Synthesis of Glycosides

This compound can be used in the synthesis of glycosides . Glycosides are molecules that play many important roles in living organisms. They are involved in a wide range of biological processes, including cell-cell interaction, immune response, and many others .

Structure Modification of Drugs

The compound can be used for structure modification of drugs . This can increase the polarity of the drug, reduce toxic effects, and improve drug activity .

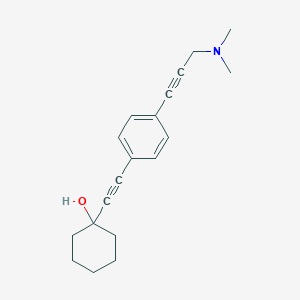

Synthesis of Propargyl Glucopyranoside

It can be used in the synthesis of propargyl glucopyranoside . Propargyl glucopyranoside has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .

Phytohormonal Activity

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl esters, which can be synthesized from this compound, have been associated with phytohormonal activity .

Synthesis of Triazole or Isoxazole Derivatives

The propargyl function in organic synthesis in general and in carbohydrate chemistry in particular is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Synthesis of Acylated Phenolic Glycosides

The compound can be used in the synthesis of acylated phenolic glycosides . These glycosides have been found in a variety of plants and have been associated with a variety of biological activities .

特性

IUPAC Name |

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3/t11-,12+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTPKBYAZJOQCI-YNEHKIRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]([C@H](C#N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)

![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)